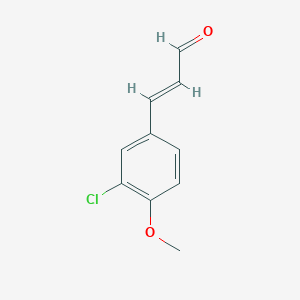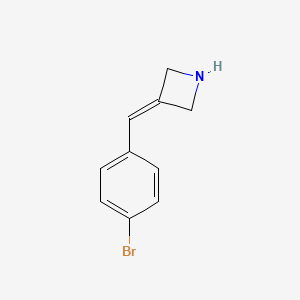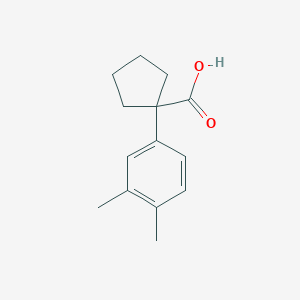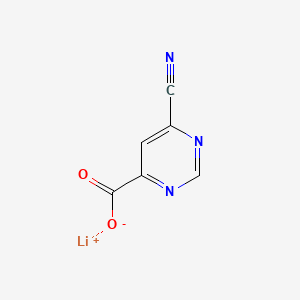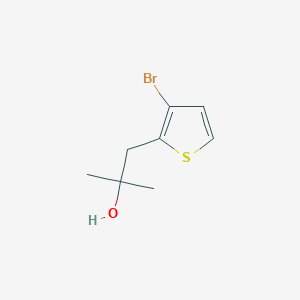
1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol is an organic compound that features a brominated thiophene ring attached to a tertiary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromothiophene with a suitable alkylating agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromothiophen-2-yl)-2-methylpropan-2-one: Similar structure but with a ketone group instead of an alcohol.
1-(3-Bromothiophen-2-yl)-2-methylpropan-2-amine: Contains an amine group instead of an alcohol.
3-Bromothiophene: Lacks the tertiary alcohol group and serves as a precursor in the synthesis of more complex compounds.
Uniqueness
1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol is unique due to its combination of a brominated thiophene ring and a tertiary alcohol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H11BrOS |
|---|---|
Peso molecular |
235.14 g/mol |
Nombre IUPAC |
1-(3-bromothiophen-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-8(2,10)5-7-6(9)3-4-11-7/h3-4,10H,5H2,1-2H3 |
Clave InChI |
UCXSSZMAOLODTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=CS1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


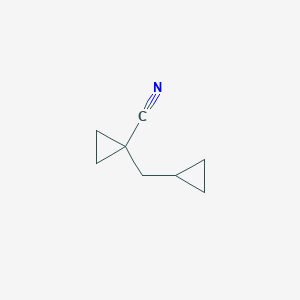

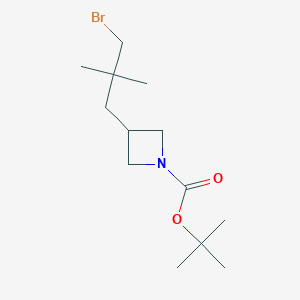
![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)


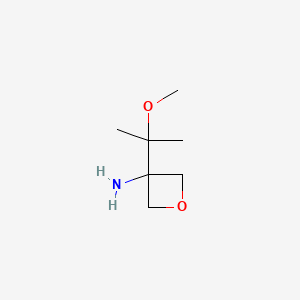
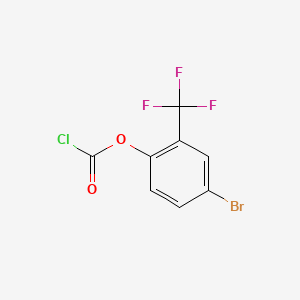
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
